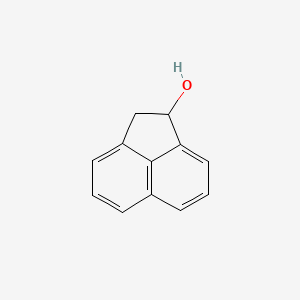![molecular formula C12H8ClFO B7763118 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol CAS No. 893736-99-7](/img/structure/B7763118.png)
4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol
描述
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a chlorine atom at the 4’ position, a fluorine atom at the 3’ position, and a hydroxyl group at the 4 position on the biphenyl structure. Biphenyl compounds are known for their stability and versatility in various chemical reactions, making them valuable in multiple scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include:
Reactants: Aryl halide (e.g., 4-chloro-3-fluorobromobenzene) and phenylboronic acid.
Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: A mixture of water and an organic solvent like toluene or dioxane.
Temperature: Reflux conditions, typically around 80-100°C.
The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination to yield the desired biphenyl product .
Industrial Production Methods
Industrial production of 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound reactive towards electrophiles.
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinones, while substitution reactions can introduce various functional groups like amines or ethers.
科学研究应用
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it valuable in developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The biphenyl structure is known to interact with various biological targets.
Medicine: Explored as a potential pharmaceutical intermediate. Biphenyl derivatives are often found in drugs with anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals for displays or organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards molecular targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
4’-Chloro-3’-fluoro-[1,1’-biphenyl]-4-ol is unique due to the specific combination of chlorine, fluorine, and hydroxyl groups on the biphenyl scaffold. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
属性
IUPAC Name |
4-(4-chloro-3-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-11-6-3-9(7-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNVNCYZHMXJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201279593 | |
| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-99-7 | |
| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893736-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4′-Chloro-3′-fluoro[1,1′-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201279593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B7763037.png)
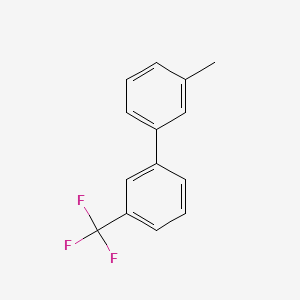
![Methyl 4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763043.png)
![2-(ethylamino)-5-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B7763048.png)
![1-Styryl-1H-benzo[d][1,2,3]triazole](/img/structure/B7763056.png)
![Methyl 2'-fluoro[1,1'-biphenyl]-3-carboxylate](/img/structure/B7763061.png)
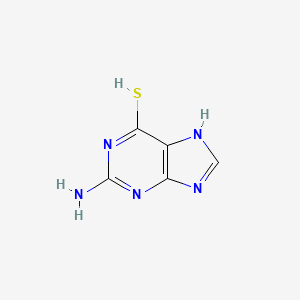
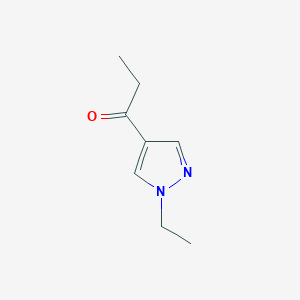
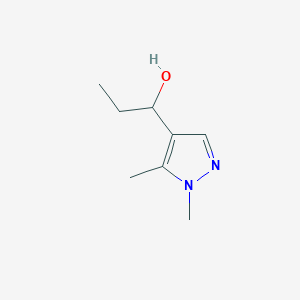
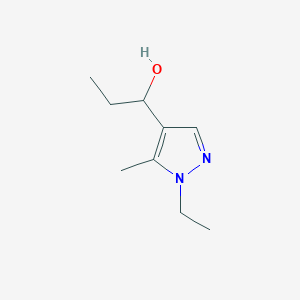
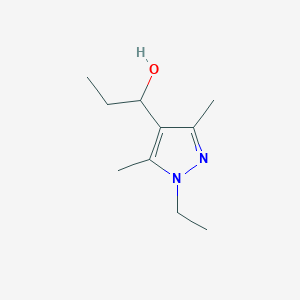
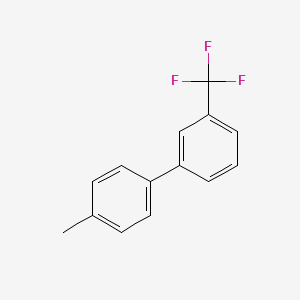
![2'-Fluoro[1,1'-biphenyl]-3-amine](/img/structure/B7763135.png)
